molecular formula C18H23FN4O3S B2629719 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine CAS No. 946272-13-5

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine

Cat. No.: B2629719
CAS No.: 946272-13-5
M. Wt: 394.47
InChI Key: ZUJMJERTSNMUDA-UHFFFAOYSA-N
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Description

The compound “4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine” is a chemical compound with potential biological and pharmaceutical activity . It has been studied as a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), showing more selectivity to ENT2 than to ENT1 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as the one , has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel compounds with similar structural elements have been synthesized and evaluated for their potential in treating various health conditions. For example, derivatives have shown significant anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells, demonstrating potential as anticancer agents (Parveen et al., 2017). Furthermore, these compounds' binding affinities were explored through molecular docking, providing insights into their mechanisms of action at the molecular level.

Antioxidant Properties

  • Research on 2-alkoxyphenylcarbamic acid-based compounds containing piperazine moieties has revealed their antioxidant capabilities. Screening in various assays highlighted the promising antioxidant potential of these derivatives, comparable to reference drugs (Malík et al., 2017). This research underscores the importance of the structural features of these compounds in mediating their biological activities.

Antibacterial and Anthelmintic Activities

  • The synthesis of novel piperazine derivatives has led to the discovery of compounds with potent antibacterial and anthelmintic activities. These findings suggest the potential use of such derivatives in developing new treatments for bacterial infections and parasitic worm infestations (Mohan et al., 2014).

Antipsychotic Agents

  • A novel series of arylsulfonamide derivatives, incorporating the piperazine motif, have shown high affinities for serotonin receptors, indicating their potential as atypical antipsychotic agents. This research highlights the versatility of piperazine-based compounds in targeting central nervous system disorders (Park et al., 2010).

Carbohydrate Chemistry

  • The development of a novel protective group for hydroxyl groups based on a sulfonyl moiety has been applied in carbohydrate chemistry, illustrating the utility of sulfonyl and piperazine derivatives in synthetic organic chemistry (Spjut et al., 2010).

Properties

IUPAC Name

4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O3S/c1-13(2)26-18-12-17(20-14(3)21-18)22-8-10-23(11-9-22)27(24,25)16-7-5-4-6-15(16)19/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJMJERTSNMUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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